molecular formula C9H9ClFN3O B1471156 [5-(3-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride CAS No. 1607248-12-3

[5-(3-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride

Cat. No. B1471156
CAS RN: 1607248-12-3
M. Wt: 229.64 g/mol
InChI Key: OSUAPHANGDHPAT-UHFFFAOYSA-N
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Description

5-(3-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride, also known as 5-FPO, is a synthetic compound that is used in a variety of scientific research applications. It is a white, crystalline solid that is soluble in water and ethanol and is a derivative of the oxadiazole family. 5-FPO has a wide range of potential applications, including use in drug discovery, drug delivery, and drug development.

Scientific Research Applications

[5-(3-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride is a versatile compound that has many potential scientific research applications. It has been used in drug discovery and development, drug delivery, and as a model compound for studying the structure-activity relationships of other compounds. Additionally, this compound has been used in the synthesis of other compounds, such as 5-fluoro-1,3-benzodioxole and 5-fluoro-1,3-benzodioxane.

Advantages and Limitations for Lab Experiments

One of the main advantages of using [5-(3-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride in laboratory experiments is its low toxicity. This compound has been found to be relatively non-toxic in animal studies, making it a safe compound to use in laboratory experiments. Additionally, this compound is highly soluble in water and ethanol, making it easy to use in a variety of experiments.
However, there are some limitations to using this compound in laboratory experiments. For example, the compound has a relatively short half-life, meaning it must be used quickly after synthesis. Additionally, it has a low solubility in organic solvents, which limits its use in certain experiments.

Future Directions

There are many potential future directions for the use of [5-(3-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride in scientific research. One potential direction is the use of this compound as an antidepressant or anxiolytic drug. Additionally, this compound may have potential applications in drug delivery and drug development. Finally, this compound may be useful in the synthesis of other compounds, such as 5-fluoro-1,3-benzodioxole and 5-fluoro-1,3-benzodioxane.

properties

IUPAC Name

[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3O.ClH/c10-7-3-1-2-6(4-7)9-12-8(5-11)13-14-9;/h1-4H,5,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSUAPHANGDHPAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC(=NO2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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